

Comparative Spectroscopic Analysis of Acetylsalicylic Acid (Aspirin) from Multiple Suppliers

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Compound of Interest

Compound Name: *2-Chloro-4-fluorobenzylamine*

Cat. No.: *B097124*

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In the pharmaceutical industry, ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs) is of paramount importance for drug safety and efficacy. Spectroscopic methods are powerful, non-destructive tools widely used in pharmaceutical quality assurance and quality control (QA/QC) to verify raw materials and finished products.[\[1\]](#) [\[2\]](#) This guide provides a comparative analysis of acetylsalicylic acid (Aspirin), a common API, from three hypothetical suppliers: Supplier Alpha, Supplier Beta, and Supplier Gamma. The analysis is based on ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the spectroscopic data obtained for Aspirin samples from the three suppliers, compared against a high-purity reference standard.

Table 1: ^1H NMR Data Comparison of Aspirin Samples

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference Standard | | | |
|----------------------|-----------------|-------------|----------------------------|--------------------|---------------|----------------|--------------|
| | | | | Supplier Alpha | Supplier Beta | Supplier Gamma | |
| ~11.77 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | Conforms | Conforms | Conforms | Conforms |
| 8.12 | Doublet | 1H | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 7.66 | Triplet | 1H | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 7.38 | Triplet | 1H | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 7.16 | Doublet | 1H | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 2.36 | Singlet | 3H | Methyl (-CH ₃) | Conforms | Conforms | Conforms | Conforms |
| 3.65 | Singlet | - | Impurity | Not Detected | Not Detected | Detected | Not Detected |
| 1.99 | Singlet | - | Impurity | Not Detected | Not Detected | Not Detected | Detected |

Analysis Note: The ¹H NMR spectrum for the sample from Supplier Beta shows a small singlet at 3.65 ppm, which may correspond to residual methanol. The sample from Supplier Gamma shows a singlet at 1.99 ppm, potentially indicating the presence of acetic acid, a possible degradation product. Supplier Alpha's sample shows no detectable impurities and matches the reference standard.

Table 2: ¹³C NMR Data Comparison of Aspirin Samples

| Chemical Shift (ppm) | Assignment | Reference Standard | Supplier Alpha | Supplier Beta | Supplier Gamma |
|----------------------|-----------------------------------|--------------------|----------------|---------------|----------------|
| 170.5 | Carboxylic Carbon (-COOH) | Conforms | Conforms | Conforms | Conforms |
| 169.8 | Ester Carbon (-COO-) | Conforms | Conforms | Conforms | Conforms |
| 151.2 | Aromatic C-O | Conforms | Conforms | Conforms | Conforms |
| 134.8 | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 131.2 | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 126.3 | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 124.2 | Aromatic C-H | Conforms | Conforms | Conforms | Conforms |
| 122.5 | Aromatic C-COOH | Conforms | Conforms | Conforms | Conforms |
| 21.1 | Methyl Carbon (-CH ₃) | Conforms | Conforms | Conforms | Conforms |

Analysis Note: The ¹³C NMR data for all three suppliers conform to the reference standard, indicating that the primary molecular structure of Aspirin is correct. Minor impurities detected in ¹H NMR may not be visible or easily distinguishable in ¹³C NMR spectra at low concentrations.

Table 3: Mass Spectrometry Data Comparison of Aspirin Samples

| m/z (Mass-to-Charge Ratio) | Ion | Expected Mass | Supplier Alpha | Supplier Beta | Supplier Gamma |
|----------------------------|---------------------|---------------|----------------|---------------|----------------|
| 181.05 | [M+H] ⁺ | 181.05 | Detected | Detected | Detected |
| 203.03 | [M+Na] ⁺ | 203.03 | Detected | Detected | Detected |
| 179.03 | [M-H] ⁻ | 179.03 | Detected | Detected | Detected |

Analysis Note: All samples show the correct mass for the protonated molecule ($[M+H]^+$), the sodium adduct ($[M+Na]^+$), and the deprotonated molecule ($[M-H]^-$), confirming the molecular weight of Aspirin (180.16 g/mol).[3][4] This confirms the identity of the main compound across all suppliers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 10-20 mg of the Aspirin sample was dissolved in approximately 0.6 mL of deuterated chloroform ($CDCl_3$).[5] The solution was filtered through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer. [6]
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

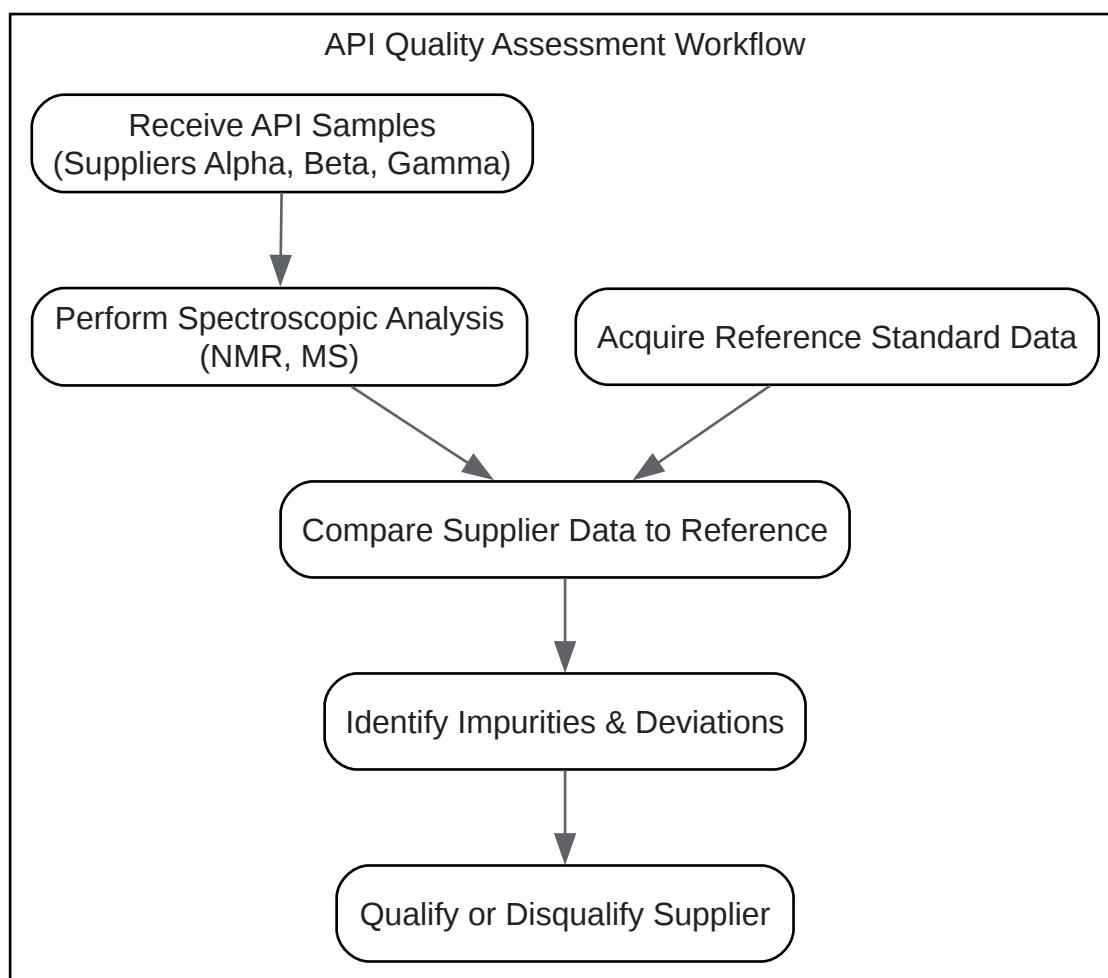
- Data Processing: The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of 1 mg/mL of each Aspirin sample was prepared in methanol. This was further diluted to 10 $\mu\text{g}/\text{mL}$ with a mobile phase solution (50:50 water:acetonitrile with 0.1% formic acid).[7]
- Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer was used.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: ESI positive and negative modes.
 - Mass Range: 50-500 m/z.
 - Capillary Voltage: 3.5 kV.
 - Data Acquisition: Full scan mode.

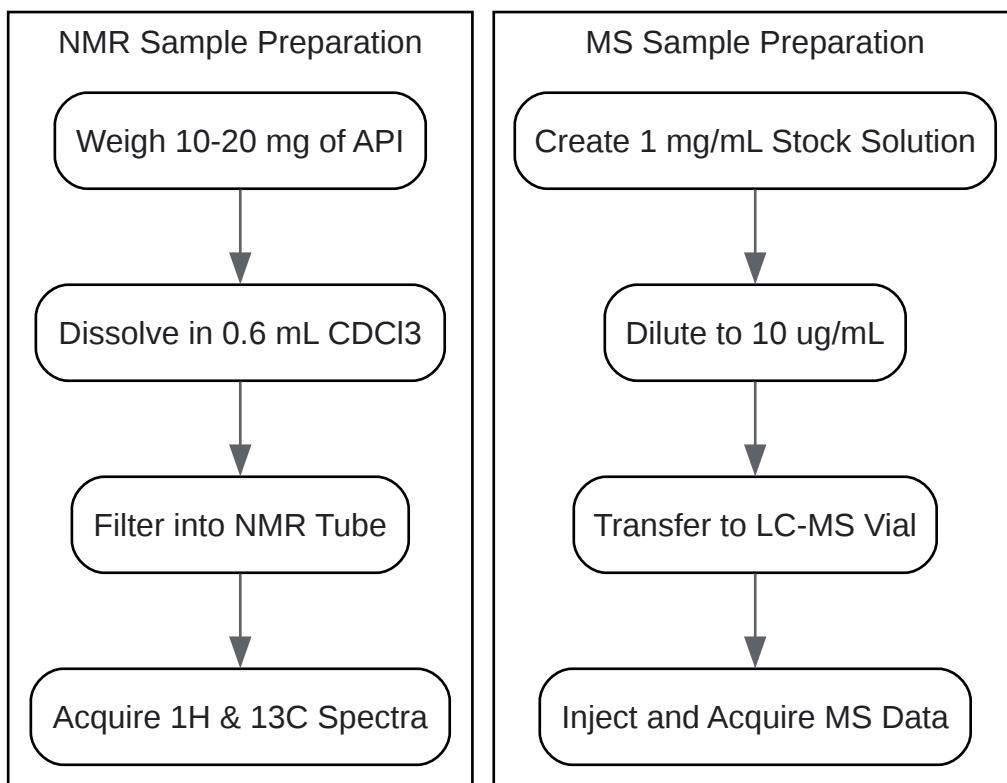
Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the comparative analysis and the sample preparation workflow.



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API quality assessment and supplier qualification workflow.



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Sample preparation workflow for NMR and MS analysis.

Conclusion

This comparative analysis demonstrates the utility of spectroscopic methods in evaluating the quality of APIs from different suppliers. Based on the hypothetical data:

- Supplier Alpha provided the highest quality Aspirin, with spectroscopic data closely matching the reference standard and no detectable impurities.
- Supplier Beta's sample contained a minor impurity, likely residual methanol, which could be a concern depending on the final drug product specifications.
- Supplier Gamma's sample showed evidence of potential degradation, with the presence of acetic acid.

This guide underscores the necessity for rigorous, multi-technique spectroscopic analysis in the pharmaceutical industry to ensure the selection of high-quality raw materials, thereby

safeguarding the integrity and safety of the final drug product. Integrating these analytical workflows is crucial for regulatory compliance and maintaining batch-to-batch consistency.[1]

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